molecular formula C11H20Cl2N2O B6351052 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride CAS No. 1993053-32-9

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride

Cat. No. B6351052
CAS RN: 1993053-32-9
M. Wt: 267.19 g/mol
InChI Key: XZRVTNQJUFBMMV-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C11H18N2O . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride can be analyzed based on its molecular formula C11H18N2O . The compound contains 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical state of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride is solid, and it should be stored at room temperature . The molecular weight of the compound is 194.27 .

Scientific Research Applications

Material Science

While not directly mentioned, similar compounds have been used in the field of material science . For instance, poly (acrylic acid)-coated glass surfaces have been grafted with poly (ethylene glycol) to create protein-resistant surfaces .

Chemical Synthesis

This compound could potentially be used in the synthesis of novel compounds . For example, similar compounds have been used in the synthesis of novel unsymmetrical phthalocyanine compounds .

Chromatography

Although not directly mentioned, similar compounds have been used in the field of chromatography . This suggests that “2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride” could potentially have applications in this area as well.

Mechanism of Action

Target of Action

It is suggested that it may act as an inhibitor of choline uptake .

Mode of Action

It is known to be a potent protector against mechlorethamine cytotoxicity . This suggests that it may interact with its targets to prevent or reduce the cytotoxic effects of mechlorethamine.

Biochemical Pathways

Given its potential role as an inhibitor of choline uptake , it may impact pathways related to choline metabolism and neurotransmission.

Result of Action

Its potential role as a protector against mechlorethamine cytotoxicity suggests that it may have cytoprotective effects.

properties

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRVTNQJUFBMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride

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